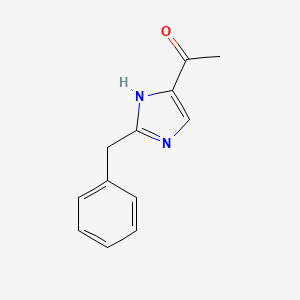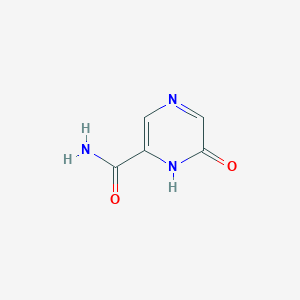
(S)-2-Amino-3-mercapto-3-methylbutanoic acid hydrochloride hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-3-mercapto-3-methylbutanoic acid hydrochloride hydrate is a chiral amino acid derivative. This compound is characterized by the presence of an amino group, a mercapto group, and a methyl group attached to a butanoic acid backbone. The hydrochloride hydrate form indicates that the compound is in its salt form with hydrochloric acid and contains water molecules in its crystalline structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-mercapto-3-methylbutanoic acid hydrochloride hydrate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-Amino-3-mercapto-3-methylbutanoic acid.
Formation of Hydrochloride Salt: The amino acid is reacted with hydrochloric acid to form the hydrochloride salt. This reaction is usually carried out in an aqueous solution under controlled temperature and pH conditions.
Crystallization: The resulting solution is subjected to crystallization to obtain the hydrate form. This involves slow evaporation of the solvent at room temperature, allowing the formation of crystalline hydrates.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The crystallization process is often carried out in controlled environments to ensure consistent quality and to prevent contamination.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-mercapto-3-methylbutanoic acid hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can undergo reduction reactions, particularly at the mercapto group.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or iodine can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution Reagents: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Disulfides: Formed from the oxidation of the mercapto group.
Reduced Thiols: Resulting from the reduction of the mercapto group.
Substituted Amino Acids: Formed through substitution reactions at the amino group.
Scientific Research Applications
(S)-2-Amino-3-mercapto-3-methylbutanoic acid hydrochloride hydrate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in protein structure and function, particularly in the formation of disulfide bonds.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-mercapto-3-methylbutanoic acid hydrochloride hydrate involves its interaction with biological molecules:
Molecular Targets: The compound can interact with enzymes and proteins, particularly those containing cysteine residues.
Pathways: It can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
L-Cysteine Hydrochloride Hydrate: Similar in structure but lacks the methyl group.
L-Methionine: Contains a methylthio group instead of a mercapto group.
L-Homocysteine: Similar but with an additional methylene group in the backbone.
Uniqueness
(S)-2-Amino-3-mercapto-3-methylbutanoic acid hydrochloride hydrate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a mercapto group allows it to participate in a wide range of chemical reactions, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C5H14ClNO3S |
|---|---|
Molecular Weight |
203.69 g/mol |
IUPAC Name |
(2S)-2-amino-3-methyl-3-sulfanylbutanoic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C5H11NO2S.ClH.H2O/c1-5(2,9)3(6)4(7)8;;/h3,9H,6H2,1-2H3,(H,7,8);1H;1H2/t3-;;/m0../s1 |
InChI Key |
FSSISUZJDVXKOS-QTNFYWBSSA-N |
Isomeric SMILES |
CC(C)([C@H](C(=O)O)N)S.O.Cl |
Canonical SMILES |
CC(C)(C(C(=O)O)N)S.O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-Butyl (6-cyanobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B12971852.png)




![Bis([1,10-Phenanthroline)(4,5,9,14-Tetraaza-benzo[b]triphenylene)ruthenium (II) dichloride](/img/structure/B12971873.png)


![4-Chloro-2-methylthieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B12971886.png)

![Ethyl 2,3-dimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carboxylate](/img/structure/B12971892.png)
